5H-1,2,3-Dithiazol-5-one, 4-chloro-
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Overview
Description
4-Chloro-5H-1,2,3-dithiazol-5-one is a heterocyclic compound characterized by a five-membered ring containing sulfur, nitrogen, and chlorine atoms. This compound is known for its unique structural properties and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis involves the reaction of Appel’s salt with chloroacetonitrile and disulfur dichloride under controlled conditions . The reaction typically requires a base, such as pyridine, and is carried out at room temperature to yield the desired product .
Industrial Production Methods
Industrial production of 4-Chloro-5H-1,2,3-dithiazol-5-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the compound. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5H-1,2,3-dithiazol-5-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ring Transformation: The dithiazole ring can be transformed into other heterocyclic systems through reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of 4-Chloro-5H-1,2,3-dithiazol-5-one include bases like pyridine, nucleophiles such as amines and thiols, and oxidizing or reducing agents . The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from the reactions of 4-Chloro-5H-1,2,3-dithiazol-5-one include substituted dithiazoles, oxidized or reduced derivatives, and various heterocyclic compounds resulting from ring transformations .
Scientific Research Applications
4-Chloro-5H-1,2,3-dithiazol-5-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-5H-1,2,3-dithiazol-5-one involves its interaction with nucleophilic sites in biological molecules. The compound can inhibit the activity of enzymes by forming covalent bonds with their active sites, leading to the disruption of essential biochemical pathways . The specific molecular targets and pathways involved vary depending on the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5H-1,2,3-dithiazole-5-thione: Similar in structure but contains a thione group instead of a ketone group.
4,5-Dichloro-1,2,3-dithiazolium chloride:
4-Phenyl-5H-1,2,3-dithiazole-5-thione: Contains a phenyl group and a thione group, exhibiting different reactivity and biological activity.
Uniqueness
4-Chloro-5H-1,2,3-dithiazol-5-one is unique due to its combination of a chlorine atom and a dithiazole ring, which imparts distinct reactivity and biological properties. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industrial applications .
Properties
CAS No. |
65573-12-8 |
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Molecular Formula |
C2ClNOS2 |
Molecular Weight |
153.6 g/mol |
IUPAC Name |
4-chlorodithiazol-5-one |
InChI |
InChI=1S/C2ClNOS2/c3-1-2(5)6-7-4-1 |
InChI Key |
GRKFJFMXGSWQGY-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NSSC1=O)Cl |
Origin of Product |
United States |
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